

An In-depth Technical Guide to 1-Benzothiophene 1-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzothiophene 1-oxide

Cat. No.: B1276524

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Benzothiophene 1-oxide**, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document details its chemical identity, properties, synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and professionals in drug development.

Core Chemical Identity

IUPAC Name: **1-benzothiophene 1-oxide**[\[1\]](#) CAS Number: 51500-42-6[\[1\]](#)[\[2\]](#)

1-Benzothiophene 1-oxide features a benzene ring fused to a thiophene ring, where the sulfur atom is oxidized to a sulfoxide. This oxidation introduces a chiral center at the sulfur atom, a feature of potential importance in medicinal chemistry.[\[1\]](#)

Table 1: Physicochemical and Structural Data for 1-Benzothiophene 1-oxide

Property	Value	Reference
Molecular Formula	C ₈ H ₆ OS	[1] [2]
Molecular Weight	150.20 g/mol	[1]
Appearance	White or cream to pale orange/brown crystalline powder	[1]
Density	1.45 g/cm ³	[1]
Boiling Point	496.8°C at 760 mmHg	[1]
Flash Point	254.2°C	[1]
InChI	InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H	[1] [2]
SMILES	C1=CC=C2C(=C1)C=CS2=O	[1] [2]

Experimental Protocols: Synthesis of 1-Benzothiophene 1-oxide

The primary route for the synthesis of **1-Benzothiophene 1-oxide** is the controlled oxidation of its precursor, 1-benzothiophene. Several oxidizing agents can be employed for this transformation, with m-chloroperbenzoic acid (m-CPBA) being a common and effective choice due to its high selectivity for the sulfoxide over the sulfone.

Oxidation using m-Chloroperbenzoic Acid (m-CPBA)

This protocol describes a general procedure for the synthesis of **1-Benzothiophene 1-oxide** via the oxidation of 1-benzothiophene.

Materials:

- 1-Benzothiophene
- m-Chloroperbenzoic acid (m-CPBA)

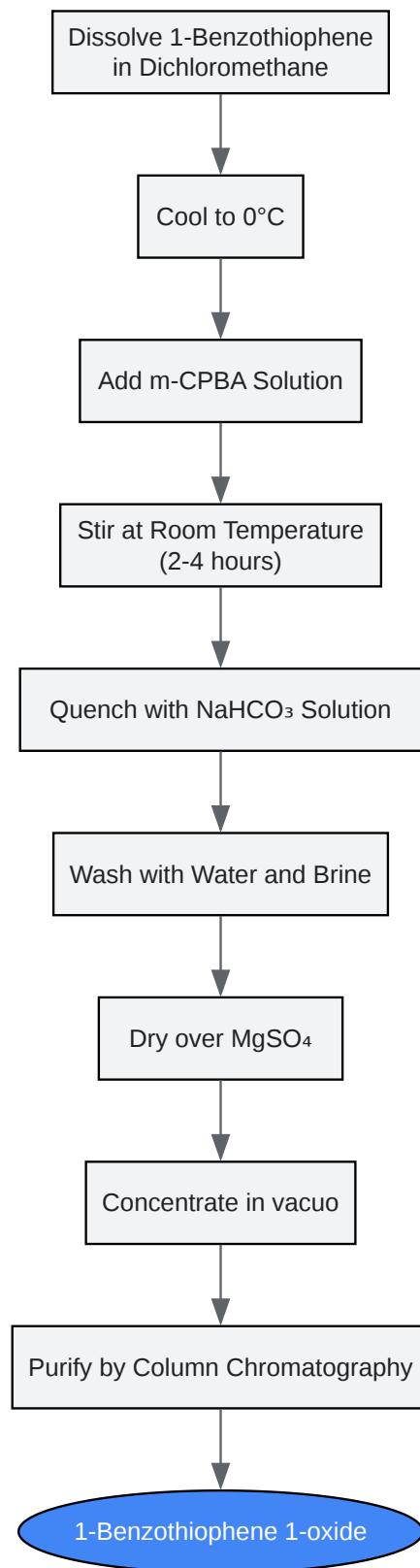
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 1-benzothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0°C using an ice bath.
- Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 1-benzothiophene over a period of 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **1-Benzothiophene 1-oxide**.

Table 2: Comparison of Synthesis Methods for 1-Benzothiophene 1-oxide

Oxidizing System	Reaction Conditions	Typical Yield	Advantages
m-CPBA	CH ₂ Cl ₂ , 0°C to room temp, 2-4h	80-95%	Selective, high yield[1]
H ₂ O ₂ /MTO	Methanol, room temp, 1-2h	75-85%	Catalytic, environmentally friendly[1]
Cytochrome C/H ₂ O ₂	Buffered solution, pH 7, 25°C	60-70%	Biomimetic conditions[1]
Electrochemical oxidation	Various conditions	Variable	Metal-free approach[1]

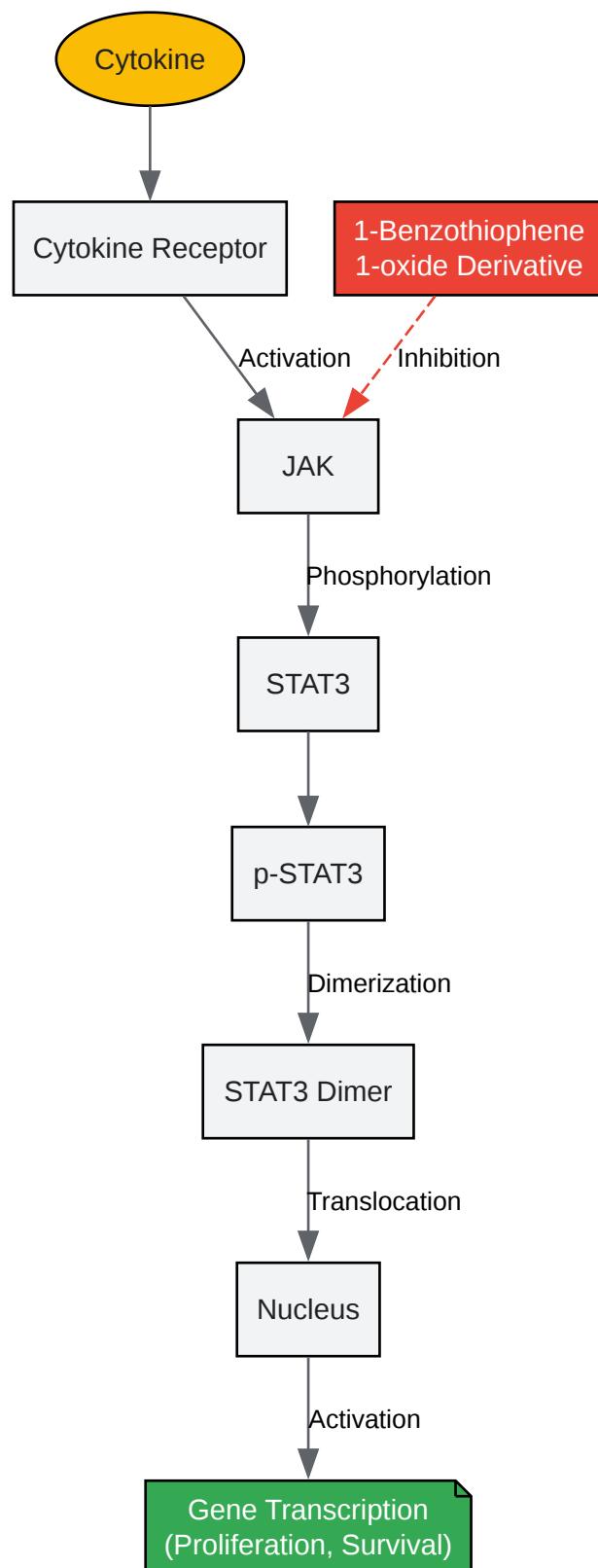

Chemical Reactivity and Biological Significance

1-Benzothiophene 1-oxide is a versatile intermediate in organic synthesis. The sulfoxide group can act as a directing group for C-H functionalization, enabling selective modifications at the C3 position of the benzothiophene core.[1] Furthermore, it can participate in Pummerer-type reactions and electrophile-mediated cyclizations to generate more complex heterocyclic systems.[1]

Derivatives of benzothiophene are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] Notably, derivatives of the related benzo[b]thiophene 1,1-dioxide have been identified as potent inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5] This suggests that **1-benzothiophene 1-oxide** and its derivatives may also exhibit interesting biological activities through modulation of key cellular signaling pathways.

Visualizing Workflows and Pathways

General Experimental Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **1-Benzothiophene 1-oxide**.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, a potential mechanism of action for derivatives of **1-benzothiophene 1-oxide** could involve the inhibition of the STAT3 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the JAK/STAT3 pathway by a **1-benzothiophene 1-oxide** derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Benzothiophene 1-oxide (51500-42-6) for sale [vulcanchem.com]
- 2. Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzothiophene 1-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276524#1-benzothiophene-1-oxide-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com